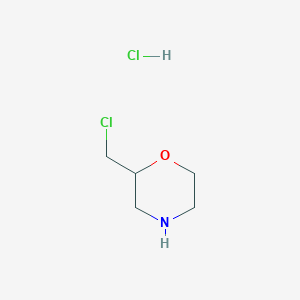
4-Acetamido-3-fluorobenzoic acid
描述
4-Acetamido-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol.
作用机制
Target of Action
It’s known that fluorinated benzoic acids can interact with various enzymes and proteins, influencing their function .
Mode of Action
Fluorinated benzoic acids, in general, can interact with their targets through hydrogen bonding, electrostatic interactions, and van der Waals forces . The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and electronic properties, potentially affecting its interaction with targets .
Biochemical Pathways
It’s known that fluorinated compounds can be metabolized by microorganisms, impacting various biochemical pathways . For instance, oxygenase attack on fluorinated substrates can yield fluorocatechols, which subsequently undergo intra-diol cleavage to form fluoromuconic acids .
Pharmacokinetics
The fluorine atom in the compound can enhance its metabolic stability and lipophilicity, potentially affecting its pharmacokinetic properties .
Result of Action
The interaction of fluorinated benzoic acids with their targets can lead to changes in the function of these targets, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Acetamido-3-fluorobenzoic acid. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with targets . Furthermore, the compound’s action can be influenced by the presence of microorganisms capable of metabolizing fluorinated compounds .
生化分析
Biochemical Properties
4-Acetamido-3-fluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes such as acetyltransferases and fluorine-specific enzymes are of particular interest. These interactions often involve the formation of stable enzyme-substrate complexes, which can influence the enzyme’s activity and the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity . Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s biochemical properties, affecting its activity and interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects. Additionally, binding proteins can facilitate its distribution within the cell, influencing its availability and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Acetamido-3-fluorobenzoic acid can be synthesized through various methods. One common synthetic route involves the Schiemann reaction, where 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate. The ester is then hydrolyzed to convert it back to the free acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are typical to achieve efficient production.
化学反应分析
Types of Reactions
4-Acetamido-3-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4-Acetamido-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-Fluorobenzoic acid: This compound is structurally similar but lacks the acetamido group.
3-Fluorobenzoic acid: Similar structure with the fluorine atom in a different position.
4-Aminobenzoic acid: Contains an amino group instead of the acetamido group.
Uniqueness
4-Acetamido-3-fluorobenzoic acid is unique due to the presence of both the acetamido and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-acetamido-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZHYHPIAKNMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598811 | |
| Record name | 4-Acetamido-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-11-1 | |
| Record name | 4-Acetamido-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





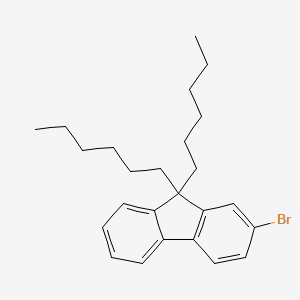
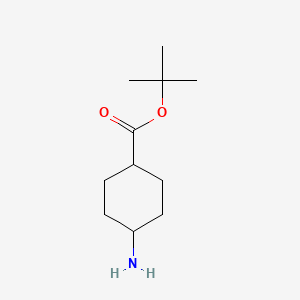

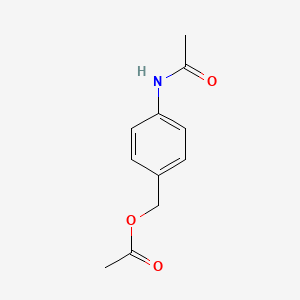
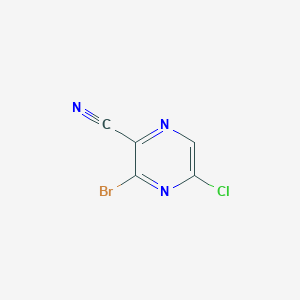
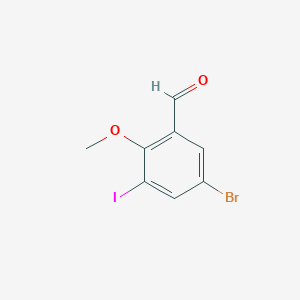

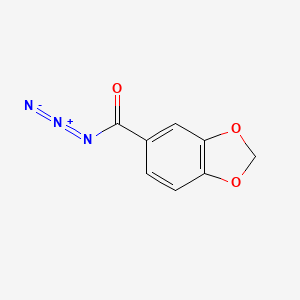
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
